

Application Notes and Protocols for Metabolite Identification Using Apovincaminic Acid-d4

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Compound of Interest

Compound Name: Apovincaminic acid-d4

Cat. No.: B15555971

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Introduction

Apovincaminic acid is the principal and pharmacologically active metabolite of vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine. Vinpocetine is recognized for its therapeutic effects on cerebrovascular disorders and cognitive decline.^[1] The biotransformation of vinpocetine to apovincaminic acid is a rapid and extensive metabolic process, primarily occurring in the liver through the hydrolysis of the ethyl ester group.^[1] Understanding the subsequent metabolic fate of apovincaminic acid is crucial for a comprehensive pharmacokinetic and safety profile of vinpocetine. This document provides detailed application notes and experimental protocols for the use of deuterium-labeled apovincaminic acid (**Apovincaminic acid-d4**) in metabolite identification studies.

The use of stable isotope-labeled compounds, such as **Apovincaminic acid-d4**, is a powerful technique in drug metabolism studies. The deuterium label provides a unique mass signature that allows for the confident identification of metabolites from complex biological matrices using mass spectrometry. This approach helps in distinguishing drug-related metabolites from endogenous compounds, thus facilitating the elucidation of metabolic pathways.

Principle of Metabolite Identification using Apovincaminic Acid-d4

When **Apovincaminic acid-d4** is introduced into a biological system (e.g., in vitro microsomal incubation or in vivo animal studies), it will undergo the same metabolic transformations as the unlabeled compound. However, any metabolite formed will retain the deuterium atoms, resulting in a characteristic mass shift of +4 Da (or a fragment thereof) compared to the corresponding unlabeled metabolite. By using high-resolution mass spectrometry, researchers can specifically screen for these unique isotopic patterns, enabling the confident identification of novel metabolites.

Experimental Protocols

This section details the methodologies for conducting metabolite identification studies using **Apovincaminic acid-d4**. The protocols are divided into in vitro and in vivo studies, followed by the analytical method for metabolite detection.

In Vitro Metabolite Identification in Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites of apovincaminic acid formed by hepatic enzymes.

Materials and Reagents:

- **Apovincaminic acid-d4**
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Purified water (LC-MS grade)

Procedure:

- Incubation Preparation:
 - Prepare a stock solution of **Apovincaminic acid-d4** in methanol.
 - In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
- Initiation of Reaction:
 - Add the **Apovincaminic acid-d4** stock solution to the pre-warmed HLM mixture to a final concentration (e.g., 1-10 μ M).
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - A control incubation without the NADPH regenerating system should be run in parallel to identify non-enzymatic degradation products.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Time-course experiments (e.g., 0, 15, 30, 60, 120 minutes) can be performed to monitor metabolite formation over time.
- Termination of Reaction:
 - Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
- Sample Preparation for Analysis:
 - Vortex the mixture for 2 minutes to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

In Vivo Metabolite Profiling in Rodents

This protocol outlines the steps for identifying metabolites of apovincaminic acid in a living organism.

Materials and Reagents:

- **Apovincaminic acid-d4**
- Vehicle for dosing (e.g., saline, 0.5% carboxymethylcellulose)
- Metabolic cages for urine and feces collection
- Anesthesia (if required for blood collection)
- Anticoagulant (e.g., EDTA) for blood collection tubes
- Sample processing reagents as described in the in vitro protocol.

Procedure:

- Animal Dosing:
 - Administer **Apovincaminic acid-d4** to rodents (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
- Sample Collection:
 - House the animals in metabolic cages for the collection of urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).
 - Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
- Sample Processing:

- Plasma: Centrifuge the blood samples to separate plasma.
- Urine: Pool the collected urine for each time interval.
- Feces: Homogenize the collected feces with water.
- Metabolite Extraction:
 - For plasma and urine, perform protein precipitation as described in the in vitro protocol.
 - For fecal homogenate, a liquid-liquid or solid-phase extraction may be necessary to isolate the metabolites.
- Sample Preparation for Analysis:
 - Process the extracted samples (evaporation and reconstitution) as described in the in vitro protocol for LC-MS/MS analysis.

LC-MS/MS Analytical Method

This method is designed for the detection and identification of **Apovincaminic acid-d4** and its metabolites.

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 μ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute compounds, followed by re-equilibration.
Flow Rate	0.2 - 0.4 mL/min
Column Temperature	40°C
Injection Volume	5-10 μ L

Mass Spectrometry Conditions (Example):

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Acquisition Mode	Full scan with data-dependent MS/MS (ddMS2)
Full Scan Range	m/z 100-1000
Collision Energy	Ramped collision energy to obtain informative fragment spectra
Data Analysis	Software capable of identifying isotopic patterns and performing metabolite identification searches.

Data Presentation

The following tables summarize key quantitative data related to the analysis of apovincaminic acid.

Table 1: LC-MS/MS Parameters for Quantification of Apovincaminic Acid

This table provides example mass transitions that can be adapted for the detection of **Apovincaminic acid-d4** and its potential metabolites.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Vinpocetine	351.4	280.2	[2]
Apovincaminic Acid	323.2	280.2	[2]
Apovincaminic Acid-d4 (Predicted)	327.2	280.2 or 284.2	N/A

Note: The product ion for **Apovincaminic Acid-d4** will depend on whether the deuterium labels are retained in the fragment.

Table 2: Linearity and Sensitivity of Apovincaminic Acid Quantification Methods

This table summarizes the performance of various published LC-MS/MS methods for apovincaminic acid, which can serve as a benchmark for the developed method for its deuterated analog.

Matrix	Linear Range (ng/mL)	LLOQ (ng/mL)	Reference
Rat Plasma	0.5 - 500	0.5	[2]
Rat Brain Tissue	0.103 - 6.18	0.103	[3]
Human Plasma	4 - 240	4	[4]
Human Plasma	0.5 - 250	0.5	[5]

Visualizations

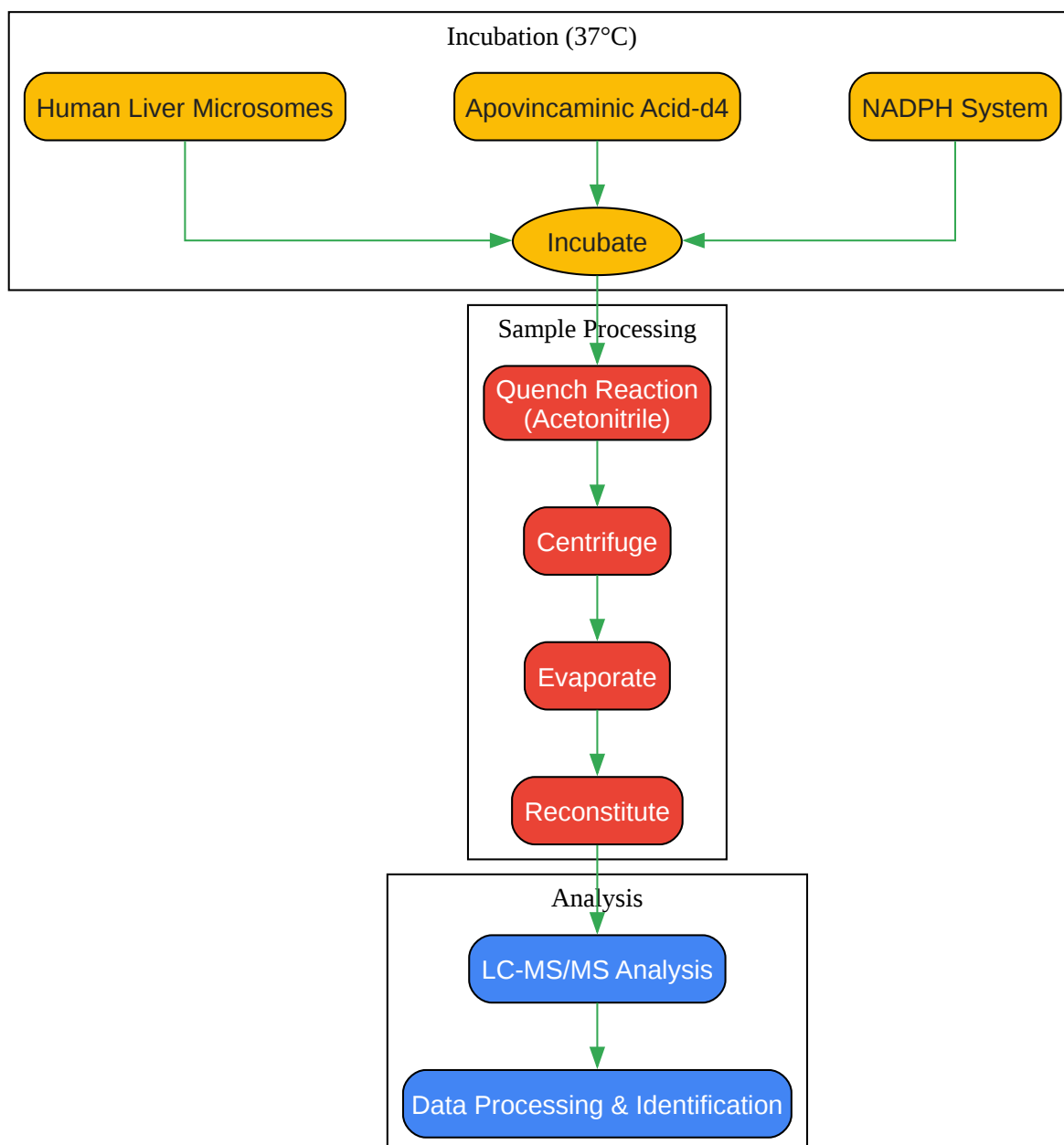
Metabolic Pathway of Vinpocetine



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Caption: Metabolic conversion of Vinpocetine to Apovincaminic Acid and its subsequent metabolism.

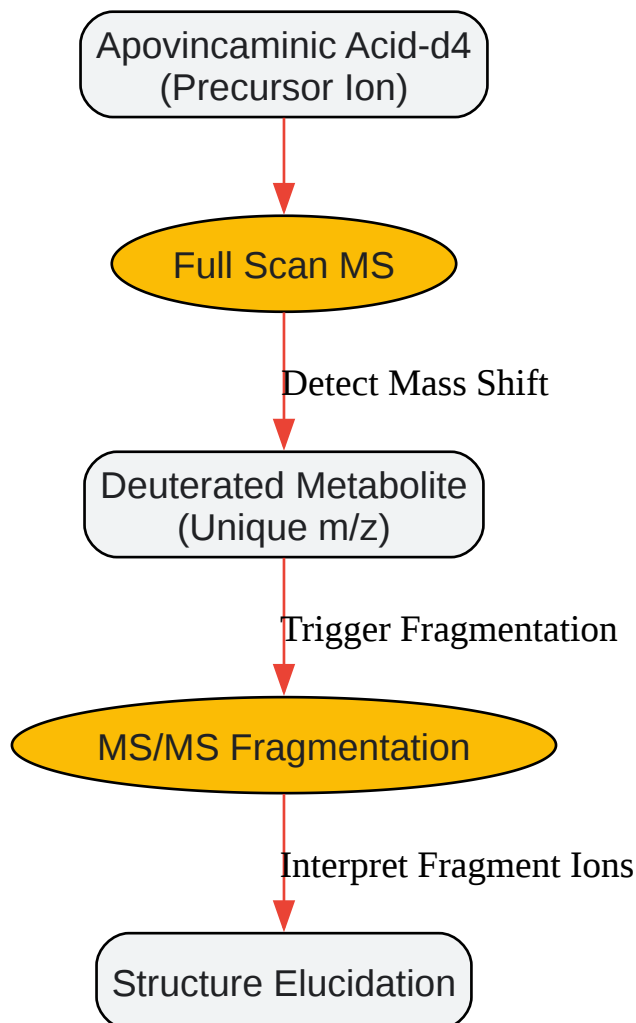
Experimental Workflow for In Vitro Metabolite Identification



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Caption: Workflow for the in vitro identification of metabolites of **Apovincaminic acid-d4**.

Logical Relationship for Metabolite Identification



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